molecular formula C22H20N2O2S B3555427 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethoxy-1-naphthamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethoxy-1-naphthamide

Cat. No. B3555427
M. Wt: 376.5 g/mol
InChI Key: VEUUYPMXAJMVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethoxy-1-naphthamide, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic properties. It was first developed by the Salk Institute for Biological Studies in California, USA, and has been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethoxy-1-naphthamide is not fully understood, but it is believed to act on multiple targets in the brain, including the mitochondrial respiratory chain, the PI3K/Akt/mTOR pathway, and the NF-kappaB pathway. This compound has been shown to increase the production of ATP in the brain, which is essential for neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models, including reducing inflammation, oxidative stress, and amyloid beta accumulation in the brain. It has also been shown to increase the production of ATP in the brain, improve mitochondrial function, and enhance synaptic plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethoxy-1-naphthamide in lab experiments is its high purity and yield, which allows for accurate dosing and reproducibility of results. Another advantage is its ability to cross the blood-brain barrier and target multiple pathways in the brain. One limitation of using this compound in lab experiments is its high cost, which may limit its use in large-scale studies.

Future Directions

There are several potential future directions for the study of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethoxy-1-naphthamide. One area of research is the development of this compound derivatives with enhanced potency and specificity for certain targets in the brain. Another area of research is the investigation of this compound in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, the safety and efficacy of this compound in human clinical trials need to be further evaluated.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethoxy-1-naphthamide has been studied extensively in animal models of Alzheimer's disease and other neurodegenerative disorders. It has been shown to have neuroprotective effects by reducing inflammation, oxidative stress, and amyloid beta accumulation in the brain. This compound has also been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-2-26-18-12-11-14-7-3-4-8-15(14)20(18)21(25)24-22-17(13-23)16-9-5-6-10-19(16)27-22/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUUYPMXAJMVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethoxy-1-naphthamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethoxy-1-naphthamide
Reactant of Route 3
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethoxy-1-naphthamide
Reactant of Route 4
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethoxy-1-naphthamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethoxy-1-naphthamide
Reactant of Route 6
Reactant of Route 6
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethoxy-1-naphthamide

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